Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate
CAS No.:
Cat. No.: VC20156873
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N2O2 |
|---|---|
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | ethyl N-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylcarbamate |
| Standard InChI | InChI=1S/C16H22N2O2/c1-2-20-15(19)18-14-11-16(7-9-17-10-8-16)13-6-4-3-5-12(13)14/h3-6,14,17H,2,7-11H2,1H3,(H,18,19) |
| Standard InChI Key | QNKSXTJRBFMXGS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1CC2(CCNCC2)C3=CC=CC=C13 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s defining feature is its spirocyclic scaffold, which fuses a 1,2-dihydroindene moiety with a piperidine ring via a shared spiro carbon atom. This configuration imposes significant three-dimensional rigidity, a property often leveraged in drug design to enhance target binding specificity. The carbamate group (–OCONH–), attached to the indene component, introduces hydrogen-bonding capacity and modulates electronic distribution.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₂ |
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | ethyl N-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylcarbamate |
| Canonical SMILES | CCOC(=O)NC1CC2(CCNCC2)C3=CC=CC=C13 |
| Topological Polar Surface Area | 41.6 Ų |
Synthetic Methodologies
Key Reaction Steps
Synthesis typically proceeds through a multi-step sequence:
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Spirocyclic Core Formation: Cyclocondensation of a substituted indene precursor with a piperidine derivative under basic conditions.
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Carbamate Installation: Reaction of the spirocyclic amine with ethyl chloroformate in the presence of a base like triethylamine.
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Purification: Chromatographic separation to isolate the target compound from regioisomers or byproducts.
Industrial Scalability Challenges
Large-scale production faces hurdles in:
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Yield Optimization: The steric demands of the spiro system often limit reaction efficiency.
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Solubility Management: The compound’s lipophilic nature (LogP ≈ 2.23) complicates aqueous workup steps.
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Enantioselectivity: Achieving stereochemical purity without costly chiral reagents remains unresolved.
Biological Activity and Mechanisms
Hypothesized Target Engagement
Molecular modeling predicts strong affinity for:
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Serine/Threonine Kinases: The carbamate’s carbonyl may mimic ATP’s phosphate groups.
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GPCRs: The piperidine nitrogen could protonate to interact with aspartate residues in amine receptors.
Metabolic Considerations
Research Challenges and Future Directions
Critical Knowledge Gaps
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Pharmacokinetic Profiles: No data exist on oral bioavailability or tissue distribution.
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Toxicological Screening: Carbamate toxicity risks (e.g., acetylcholinesterase inhibition) remain unassessed.
Synthetic Innovations Needed
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Flow Chemistry Approaches: To enhance spirocyclization yields through precise residence time control.
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Biocatalytic Routes: Enzymatic resolution of enantiomers using lipases or esterases.
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